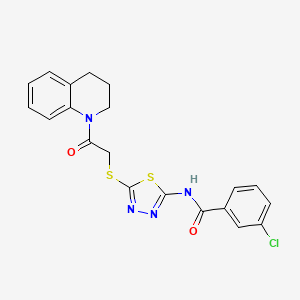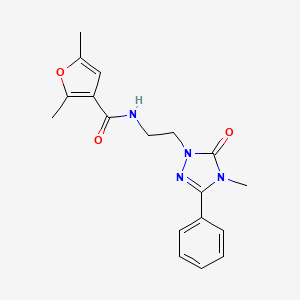![molecular formula C23H23NO6S2 B2501931 2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 857493-94-8](/img/structure/B2501931.png)
2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C23H23NO6S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction and Synthetic Pathways
A study by Mohareb, Al-Omran, and Ho (2002) detailed the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl β-amino-α-cyano-γ-ethoxycarbonylcrotenoate, yielding amide derivatives. These derivatives underwent further reactions to produce phenyl hydrazone derivatives, which were then cyclized to form pyridazine and pyridine derivatives. The chemical reactivities of these compounds were explored, highlighting their potential to form fused heterocyclic compounds with antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002).
Functional Group Effects and Molecular Structure
Research by Bettencourt-Dias, Viswanathan, and Ruddy (2005) on thiophene derivatives, including those derivatized at the β-carbon with various acids, highlighted the impact of functional groups and intermolecular forces on the packing structure of these compounds. Their findings provide valuable insights into the structural characteristics and potential applications of thiophene-based compounds in material science and chemistry (Bettencourt-Dias, Viswanathan, & Ruddy, 2005).
Pharmacological and Biological Activity
A study by Chapman, Clarke, Gore, and Sharma (1971) on benzo[b]thiophen derivatives synthesized various substituted compounds, including those with ethoxycarbonyl groups. These compounds were investigated for their pharmacological properties, including antimicrobial and antineoplastic activities, demonstrating the diverse biological applications of such compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Environmental and Microbial Applications
Donnelly and Dagley (1980) investigated the oxidation of trimethoxybenzoic acid and its derivatives by Pseudomonas putida, leading to the production of methanol among other products. This study showcases the potential environmental applications of benzoic acid derivatives in bioremediation and the microbial metabolism of complex organic compounds (Donnelly & Dagley, 1980).
Mechanism of Action
Target of action
Based on its structural similarity to boronic acids and their esters, it might interact with enzymes or receptors that have affinity for these types of compounds .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. Boronic acids and their esters are known to form reversible covalent complexes with proteins, which could potentially modulate their activity .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of this compound. Boronic acids and their esters have been used in the design of drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water. The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Action environment
Environmental factors such as pH can influence the stability and action of this compound. As mentioned, boronic acids and their esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH .
properties
IUPAC Name |
2-[1-(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S2/c1-3-30-23(29)19-13-9-8-12(2)10-16(13)32-21(19)24-18(25)11-17(20(24)26)31-15-7-5-4-6-14(15)22(27)28/h4-7,12,17H,3,8-11H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPMFWMYKKZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)
![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)


![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)
